4-(5-Metilfurano-2-il)tiazol-2-amina

Descripción general

Descripción

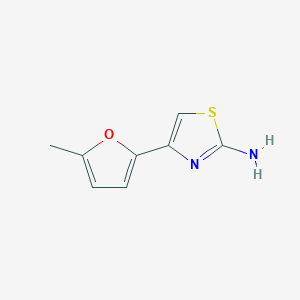

4-(5-Methylfuran-2-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(5-Methylfuran-2-yl)thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(5-Methylfuran-2-yl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methylfuran-2-yl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

4-(5-Metilfurano-2-il)tiazol-2-amina: es un compuesto que ha sido estudiado por su potencial en aplicaciones farmacéuticas debido a la presencia del grupo tiazol en muchas moléculas biológicamente activas . Los tiazoles son conocidos por su amplia gama de propiedades terapéuticas, que incluyen:

- Actividad antimicrobiana: Los derivados del tiazol como la sulfathiazola se han utilizado como fármacos sulfámicos de acción corta .

- Actividad antirretroviral: Compuestos como el ritonavir, que contienen estructuras de tiazol, se utilizan en el tratamiento del VIH/SIDA .

- Actividad anticancerígena: La tiazofurina, un notable derivado del tiazol, se emplea en el tratamiento del cáncer .

- Efectos anti-Alzheimer y antihipertensivos: Los compuestos del tiazol han demostrado potencial en el tratamiento de la enfermedad de Alzheimer y el control de la presión arterial .

Investigación agroquímica

Los derivados del tiazol se aplican en agroquímicos debido a su efectividad en la protección y regulación del crecimiento de las plantas. Sirven como:

- Herbicidas: Se han sintetizado y probado nuevos derivados del tiazol para actividades herbicidas contra diversas especies de plantas, mostrando resultados prometedores a ciertas concentraciones .

Ciencia de los materiales

En la ciencia de los materiales, los compuestos del tiazol se utilizan por sus propiedades únicas en:

- Vulcanización del caucho: Los tiazoles juegan un papel en el proceso de vulcanización, mejorando la durabilidad y elasticidad de los productos de caucho .

- Cristales líquidos y sensores: Ciertos derivados del tiazol se utilizan en la producción de cristales líquidos y sensores debido a sus propiedades electrónicas favorables .

Sensibilizadores fotográficos

Los derivados del tiazol también son importantes en la fotografía, donde se utilizan como:

- Sensibilizadores fotográficos: Estos compuestos pueden mejorar la sensibilidad de las películas fotográficas a la luz, mejorando así la calidad de la imagen .

Aplicaciones industriales

En el sector industrial, los compuestos del tiazol contribuyen a:

Mecanismo De Acción

Target of Action

Thiazole derivatives, a group to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives have been reported to interact with their targets through various mechanisms, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, including those involved in inflammation and pain signaling .

Result of Action

Thiazole derivatives have been reported to have various biological activities, including anti-inflammatory, analgesic, and antifungal effects .

Actividad Biológica

4-(5-Methylfuran-2-yl)thiazol-2-amine is an organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a furan moiety, characterized by the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 180.23 g/mol

The presence of both nitrogen and sulfur in its structure contributes to its unique chemical reactivity and biological activity, making it a subject of interest for various therapeutic applications.

Biological Activities

Research indicates that derivatives of thiazoles, including 4-(5-Methylfuran-2-yl)thiazol-2-amine, exhibit a range of biological activities:

- Antimicrobial Activity :

-

Antifungal Properties :

- Thiazole derivatives are known for their antifungal activities, with potential applications in treating fungal infections .

-

Anti-inflammatory Effects :

- The compound has been noted for its anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .

-

Analgesic Activity :

- Some studies suggest that thiazole derivatives may also serve as analgesics, providing pain relief through various mechanisms .

- Anticancer Potential :

The biological activity of 4-(5-Methylfuran-2-yl)thiazol-2-amine can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For example, molecular docking studies have suggested effective binding to protein targets related to bacterial resistance mechanisms .

- Receptor Modulation : It may also modulate cellular receptors involved in signal transduction pathways, affecting cellular functions and responses to stimuli .

Comparative Analysis with Similar Compounds

A comparison of 4-(5-Methylfuran-2-yl)thiazol-2-amine with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 4-(Benzofuran-2-yl)thiazol-2-amine | 0.90 | Contains a benzofuran ring instead of a methylfuran. |

| 4-(5-Bromofuran-2-yl)thiazol-2-amine | 0.89 | Bromine substitution may enhance biological activity. |

| 4-(5-(3,4-Dichlorophenyl)furan-2-yl)thiazol-2-am | 0.84 | Incorporates dichlorophenyl group; potential for increased activity. |

These comparisons highlight the uniqueness of 4-(5-Methylfuran-2-yl)thiazol-2-amine in its specific arrangement and potential applications in medicinal chemistry.

Case Studies and Research Findings

-

Antibacterial Activity Study :

- A study evaluated the antibacterial efficacy of various thiazole derivatives, including 4-(5-Methylfuran-2-yl)thiazol-2-amine. Results indicated that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

- Cytotoxicity Assessment :

- Molecular Docking Studies :

Propiedades

IUPAC Name |

4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBFSFCLIHHSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366576 | |

| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-46-4 | |

| Record name | 4-(5-Methyl-2-furanyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.